molecular formula C10H16O2 B3054465 3-Oxaspiro[5.5]undecan-2-one CAS No. 6051-08-7

3-Oxaspiro[5.5]undecan-2-one

Cat. No.: B3054465
CAS No.: 6051-08-7
M. Wt: 168.23 g/mol
InChI Key: PBCKZQMQHOUENP-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecan-2-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCKZQMQHOUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCOC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209256
Record name 3-Oxaspiro(5,5)undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-08-7
Record name 3-Oxaspiro(5,5)undecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxaspiro(5,5)undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties and Reactivity of 3-Oxaspiro[5.5]undecan-2-one

[1]

Executive Summary

This compound (CAS: 6051-08-7) is a bicyclic organic compound featuring a cyclohexane ring spiro-fused to a

12345Gabapentin Impurity 2211

Physicochemical Profile

The spiro[5.5]undecane framework provides significant steric bulk and conformational rigidity compared to linear esters.[1] This results in distinct solubility and stability profiles.[1]

PropertyDataNotes
IUPAC Name This compoundAlternate: 3,3-Pentamethylene-2-oxotetrahydropyran
CAS Number 6051-08-7
Molecular Formula

Molecular Weight 168.23 g/mol
Physical State Crystalline SolidTypically white to off-white powder
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; crosses membranes easily
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water; hydrolyzes slowly in aqueous base
Lactone Type

-Lactone (6-membered)
More stable to hydrolysis than

-lactones
IR Spectrum

Characteristic of 6-membered lactones

Structural & Conformational Analysis

The this compound molecule consists of two six-membered rings sharing a single quaternary carbon (C5 of the undecane system).[1]

  • Spiro-Rigidity: The spiro carbon locks the two rings perpendicular to each other.[1] This orthogonality prevents the "floppiness" seen in linear alkyl chains, reducing the entropic penalty upon binding to biological targets.[1]

  • Ring Conformation: Both the cyclohexane and the lactone rings predominantly adopt chair conformations .[1] The spiro-fusion creates a gem-dialkyl effect at the lactone's 4-position (relative to the ring oxygen), which kinetically stabilizes the ring against hydrolysis compared to unsubstituted

    
    -valerolactone.[1]
    

Synthesis and Production Pathways

The synthesis of this compound is inextricably linked to the chemistry of 1,1-cyclohexanediacetic acid (CDA) , a key precursor for Gabapentin.[1]

Method A: Regioselective Reduction of Cyclic Anhydrides (Primary Route)

The most direct synthetic route involves the partial reduction of 3-oxaspiro[5.5]undecane-2,4-dione (the anhydride of CDA).[1]

  • Mechanism: Sodium borohydride (

    
    ) reduction of the anhydride attacks one of the carbonyls. Due to the symmetry of the spiro-anhydride, regioselectivity is not an issue (both carbonyls are equivalent until the first attack).[1]
    
  • Protocol Overview:

    • Dissolution: Dissolve 3-oxaspiro[5.5]undecane-2,4-dione in dry THF.

    • Reduction: Cool to 0°C and add

      
       (0.5 - 1.0 equiv) slowly to avoid over-reduction to the diol.
      
    • Acidification: Quench with dilute HCl. This converts the intermediate hydroxy-carboxylate into the hydroxy-acid, which spontaneously cyclizes to the lactone under acidic conditions.[1]

Method B: Cyclization of Hydroxy-Acids

This pathway explains the compound's presence as an impurity.[1] If the precursor 1-(2-hydroxyethyl)cyclohexaneacetic acid is formed (e.g., via over-reduction of diacetic acid derivatives), it undergoes acid-catalyzed Fisher esterification to close the ring.[1]

SynthesisPathwayscluster_impurityImpurity Formation LogicCDA1,1-Cyclohexanediacetic Acid(Precursor)Anhydride3-Oxaspiro[5.5]undecane-2,4-dione(Anhydride)CDA->AnhydrideDehydration(Ac2O, Heat)LactoneThis compound(Target Lactone)Anhydride->LactoneNaBH4 Reduction(Controlled)Diol1,1-Bis(2-hydroxyethyl)cyclohexane(Over-reduction)Lactone->DiolLiAlH4(Exhaustive Reduction)

Figure 1: Synthetic pathways and redox relationships connecting the target lactone to common Gabapentin precursors.[1]

Reactivity Profile

As a

11
Hydrolysis (Ring Opening)
  • Conditions: Aqueous NaOH or KOH, heat.[1]

  • Product: 1-(2-Hydroxyethyl)cyclohexaneacetic acid (salt form).[1]

  • Kinetics: Slower than

    
    -lactones due to the stability of the 6-membered ring and the hydrophobic shielding of the carbonyl by the spiro-cyclohexane.[1] This stability makes it a persistent impurity that survives mild aqueous workups.[1]
    
Aminolysis (Nucleophilic Acyl Substitution)

Reacting the lactone with primary amines opens the ring to form hydroxy-amides.[1]

  • Reagent: Primary amine (

    
    ) in ethanol/THF.
    
  • Utility: This reaction is used to derivatize the scaffold for drug discovery, generating "opened" spiro-analogues that retain the gem-disubstituted cyclohexane motif.[1]

Reduction
  • Reagent: Lithium Aluminum Hydride (

    
    ).[1]
    
  • Product: 1,1-Bis(2-hydroxyethyl)cyclohexane.[1]

  • Significance: The resulting diol is a valuable monomer for synthesizing spiro-polyesters or polyurethanes.[1]

Experimental Protocol: Isolation & Detection

For researchers encountering this compound as "Impurity 22" or synthesizing it for reference.

Synthesis of Reference Standard (Via Anhydride Reduction)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reactants: Charge the flask with 3-oxaspiro[5.5]undecane-2,4-dione (1.82 g, 10 mmol) and anhydrous THF (20 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (

    
    , 380 mg, 10 mmol) in small portions over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane; stain with PMA).[1]

  • Quench: Carefully add 1M HCl (10 mL) dropwise (evolution of

    
     gas). Stir for 30 minutes to ensure cyclization of the intermediate.
    
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate
    • Note: The product is neutral.[1][6] Acidic byproducts remain in the aqueous phase if pH > 4, or extract with the organic layer.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (10-20% EtOAc in Hexanes).

Analytical Detection (HPLC)

To detect this impurity in Gabapentin samples:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) : Acetonitrile.[1]

    • Rationale: Low pH suppresses ionization of the open-chain acid form, ensuring the lactone remains intact and distinct.[1]

  • Detection: UV at 210 nm (weak chromophore; high concentration or derivatization may be needed for low limits of detection).[1]

References

  • Gabapentin Impurity Profiling

    • Source: Clearsynth & ChemicalBook Databases.[1]

    • Title: Gabapentine Impurity 22 (this compound) - CAS 6051-08-7.[1][2][3][4][5][7]

  • Spiro-Anhydride Precursor Chemistry

    • Source: Organic Syntheses / BenchChem.[1]

    • Title: Synthesis and properties of 3-Oxaspiro[5.5]undecane-2,4-dione.[1]

  • General Reactivity of Spiro-Lactones

    • Source: National Institutes of Health (PMC).[1]

    • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
    • URL:[Link]

  • Gabapentin Synthesis & Impurities

    • Source: PubChem Compound Summary.[1]

    • Title: Gabapentin (Related Compounds and Impurities).[1][5][7]

    • URL:[Link][1]

Technical Guide: Potential Biological Activity of 3-Oxaspiro[5.5]undecan-2-one Derivatives

[1]

Executive Summary: The Renaissance of the Spiro Scaffold

In the contemporary landscape of drug discovery, the "escape from flatland" has become a critical directive. Traditional aromatic-heavy drug candidates often suffer from poor solubility and non-specific binding. The 3-Oxaspiro[5.5]undecan-2-one scaffold—a spirocyclic lactone—represents a privileged structural motif that offers inherent three-dimensional rigidity, defined vectorality for side chains, and improved metabolic stability compared to planar analogs.

This guide analyzes the pharmacological potential of this scaffold, specifically focusing on its derivatives in oncology (METTL3 inhibition) and neurology (dual MOR/σ1R modulation) . It provides a roadmap for synthesizing the core structure and validating its biological efficacy through standardized protocols.[1]

Structural Chemistry & Synthesis

The Gem-Dialkyl Effect & Spirocyclization

The formation of the spiro[5.5]undecane core relies heavily on the Thorpe-Ingold effect (gem-dialkyl effect). The steric bulk of the cyclohexane ring compresses the bond angle of the exocyclic methylene groups, thermodynamically favoring ring closure.

Causality in Synthesis:

  • Choice of Precursor: 1,1-Cyclohexanediacetic acid is the ideal precursor because the pre-existing quaternary carbon sets the stage for rapid cyclization.

  • Dehydration Agent: Acetic anhydride is preferred over strong mineral acids to prevent cationic rearrangements of the spiro-skeleton.

Synthesis Protocol: Core Lactone Formation

Objective: Synthesize this compound from 1,1-cyclohexanediacetic acid.

Reagents:

  • 1,1-Cyclohexanediacetic acid (1.0 eq)

  • Acetic anhydride (excess, solvent/reagent)

  • Toluene (for recrystallization)

Step-by-Step Methodology:

  • Reflux: Charge a round-bottom flask with 1,1-cyclohexanediacetic acid and a 5-fold molar excess of acetic anhydride. Heat to reflux (approx. 140°C) for 4 hours. Rationale: High temperature ensures complete dehydration and thermodynamic equilibration.

  • Concentration: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator).

  • Isolation: The residue typically solidifies upon cooling.

  • Purification: Recrystallize the crude solid from hot toluene. Validation: Purity should be confirmed via melting point (67-70°C) and 1H-NMR (absence of carboxylic acid protons).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and potential derivatization points.

SynthesisWorkflowPrecursor1,1-Cyclohexanediacetic Acid(Flexible Precursor)ReactionDehydration(Ac2O, Reflux)Precursor->ReactionThorpe-IngoldEffectCoreThis compound(Rigid Core)Reaction->CoreCyclizationDeriv1Diazaspiro Analogs(METTL3 Inhibitors)Core->Deriv1N-SubstitutionDeriv2Spiro-Barbiturates(Cytotoxic Agents)Core->Deriv2Ring Expansion

Figure 1: Synthetic workflow transforming the flexible diacetic acid precursor into the rigid spiro-lactone core and its bioactive derivatives.

Pharmacological Profile & Mechanism of Action[2]

Oncology: METTL3 Inhibition

Recent medicinal chemistry campaigns have identified spiro[5.5]undecane derivatives (specifically triazaspiro analogs) as potent inhibitors of METTL3 (Methyltransferase-like 3). METTL3 is the catalytic subunit of the m6A methyltransferase complex, a key regulator of RNA metabolism often upregulated in acute myeloid leukemia (AML).

  • Mechanism: The spiro scaffold occupies the S-adenosylmethionine (SAM) binding pocket of METTL3. The rigid spiro-core positions aromatic side chains to engage in

    
     stacking with active site residues (e.g., Tyr406), while the lactone/lactam moiety mimics the polar interactions of the SAM adenine ring.
    
  • Key Insight: Planar analogs fail to achieve the necessary vectorality to fill the hydrophobic sub-pocket, highlighting the necessity of the spiro-geometry.

Neurology: Dual Opioid/Sigma Modulation

Derivatives of the 3-oxaspiro[5.5]undecane scaffold have shown promise as dual ligands:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Opioid Receptor (MOR):  Agonism provides analgesia.
    
  • Sigma-1 Receptor (

    
    R):  Antagonism mitigates opioid-induced hyperalgesia and tolerance.
    
  • Benefit: This dual profile addresses the critical "opioid crisis" need for non-addictive or safer pain management solutions.

Visualization: METTL3 Signaling & Inhibition

This diagram details the downstream effects of inhibiting METTL3 with spiro-derivatives.

METTL3_PathwaySpiroDrugSpiro[5.5]undecaneDerivativeMETTL3METTL3 Enzyme(m6A Writer)SpiroDrug->METTL3Inhibits(SAM Pocket Competition)RNATarget mRNA(e.g., c-MYC, BCL2)SpiroDrug->RNAReduces m6A LevelsApoptosisApoptosis / Cell Death(AML Cells)SpiroDrug->ApoptosisInducesMETTL3->RNAMethylates (m6A)TranslationTranslation EfficiencyRNA->TranslationPromotesTranslation->ApoptosisInhibits (Survival Signal)

Figure 2: Mechanism of Action. Spiro-derivatives block METTL3, reducing m6A methylation on oncogenes, thereby halting translation and triggering apoptosis in cancer cells.

Biological Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized derivatives, a robust MTT assay is required.

Causality: The reduction of MTT to formazan is dependent on mitochondrial respiration. This assay specifically measures metabolic activity, serving as a proxy for cell viability.

Protocol:

  • Seeding: Plate cancer cell lines (e.g., MOLM-13 for leukemia, HeLa for cervical) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the spiro-derivative dissolved in DMSO (final concentration < 0.1%) at a log-scale concentration range (0.1

    
    M to 100 
    
    
    M). Include a Doxorubicin positive control.
  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L of MTT solution (5 mg/mL). Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Quantitative Data Summary

The following table summarizes reported activities of spiro[5.5]undecane-related derivatives from recent literature.

Compound ClassTarget / MechanismCell Line / AssayActivity (IC

/ K

)
Reference
Triazaspiro[5.5]undecan-2-one METTL3 InhibitionTR-FRET Assay5.0 nM[1]
Diazaspiro[5.5]undecane METTL3 InhibitionMOLM-13 (Leukemia)2.8

M
[1]
1-Oxa-4,9-diazaspiro[5.5]

-Opioid Agonist
Binding Affinity (K

)
12 nM[2]
Spiro-barbiturates CytotoxicityHeLa (Cervical)4.2 - 24.1

M
[3]

References

  • Dolbois, A., et al. (2021).[2] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • García-Cárceles, J., et al. (2019).[3] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." Journal of Medicinal Chemistry. Available at: [Link]

  • Mikhaylichenko, S. N., et al. (2022). "Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents." Molecules. Available at: [Link]

Methodological & Application

"Protocols for the ring-opening reactions of 3-Oxaspiro[5.5]undecan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chemical reactivity and ring-opening methodologies for 3-Oxaspiro[5.5]undecan-2-one , a sterically constrained spiro-


-lactone.

Application Note: Reactivity Profile of this compound

1. Molecule Overview

  • CAS Number: 6051-08-7[1][2][3]

  • Chemical Class: Spiro-

    
    -valerolactone.
    
  • Structural Features: The molecule features a cyclohexane ring spiro-fused at the C5 position of a

    
    -valerolactone ring.
    
  • Significance: This scaffold is a critical impurity in the synthesis of Gabapentin (Neurontin) and serves as a robust building block for designing peptidomimetics and spirocyclic linkers in drug discovery.

2. Mechanistic Insight: The Thorpe-Ingold Effect Unlike simple linear esters or unhindered lactones, this compound exhibits exceptional hydrolytic stability due to the Thorpe-Ingold (Gem-Dialkyl) Effect . The spiro-cyclohexyl group imposes steric compression that favors the closed ring conformation.

  • Implication for Protocols: Standard hydrolytic or aminolytic conditions often fail or proceed sluggishly. Successful ring-opening requires activated nucleophiles (e.g., organoaluminums) or catalytic activation (e.g., Lewis acids or specific salts like Sodium 2-ethylhexanoate).

Part 1: Reaction Landscape & Logic

The following diagram illustrates the core transformations covered in this guide.

ReactionLandscape Lactone This compound (Substrate) Acid 1-(2-Hydroxyethyl) cyclohexaneacetic acid (Hydrolysis) Lactone->Acid LiOH / THF (Protocol 1) Amide N-Substituted Hydroxy-Amides (Aminolysis) Lactone->Amide R-NH2 / NaEH (Protocol 2) Diol 1,1-Cyclohexanediethanol (Reduction) Lactone->Diol LiAlH4 (Protocol 3)

Figure 1: Divergent synthesis pathways from the spiro-lactone core.

Part 2: Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolytic Ring Opening

Target Product: 1-(2-Hydroxyethyl)cyclohexaneacetic acid

Rationale: Due to the lipophilicity of the spiro-system, a biphasic or aqueous-only system is inefficient. A homogeneous THF/Water system with Lithium Hydroxide (LiOH) is preferred over NaOH due to Li+'s ability to coordinate the carbonyl oxygen, slightly activating it.

Materials:

  • This compound (1.0 equiv)

  • LiOH·H₂O (3.0 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.9 mmol) in THF (12 mL).

  • Activation: Add a solution of LiOH·H₂O (740 mg, 17.7 mmol) in water (4 mL) dropwise. The mixture should become a homogeneous single phase.

  • Reflux: Heat the mixture to 60°C for 6–8 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (salt form) should appear.

  • Work-up:

    • Concentrate under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. The hydroxy-acid may precipitate or oil out.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% of a viscous colorless oil or low-melting solid.

Protocol 2: Catalytic Aminolysis (The "Green" NaEH Method)

Target Product: N-Substituted-1-(2-hydroxyethyl)cyclohexaneacetamide

Rationale: Direct aminolysis of hindered lactones usually requires trimethylaluminum (AlMe₃), which is pyrophoric. This protocol uses Sodium 2-ethylhexanoate (NaEH) as a dual base/catalyst, enabling the reaction to proceed under mild conditions without moisture sensitivity.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • Sodium 2-ethylhexanoate (NaEH) (0.5 equiv)

  • Solvent: Methanol (MeOH) or THF

Step-by-Step Methodology:

  • Setup: In a sealed tube or screw-cap vial, combine the lactone (1.0 mmol), the amine (1.2 mmol), and NaEH (0.5 mmol, ~83 mg).

  • Solvent: Add anhydrous Methanol (2 mL).

    • Note: If the amine is a solid hydrochloride salt, add 1.5 equiv of NaEH to neutralize the salt and catalyze the reaction.

  • Reaction: Stir at 60°C for 12–24 hours.

    • Mechanism:[4][5][6][7][8] The 2-ethylhexanoate anion acts as a general base to deprotonate the amine, while the sodium cation coordinates the lactone carbonyl.

  • Work-up:

    • Evaporate the solvent.[9]

    • Redissolve in EtOAc and wash with saturated NH₄Cl (to remove catalyst) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0→10% MeOH in DCM).

Protocol 3: Reductive Ring Opening (Spiro-Diol Synthesis)

Target Product: 1,1-Cyclohexanediethanol

Rationale: Complete reduction of the lactone requires a strong hydride source. LiAlH₄ is superior to NaBH₄ here, as NaBH₄ often stops at the lactol or requires forcing conditions for this hindered substrate.

Materials:

  • This compound (1.0 equiv)

  • LiAlH₄ (2.0 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Charging: Add LiAlH₄ solution (2.0 equiv) to the flask and cool to 0°C.

  • Addition: Dissolve the lactone in minimal anhydrous THF and add dropwise to the LiAlH₄ solution.

    • Observation: Gas evolution (H₂) will occur. Maintain temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. If TLC shows incomplete conversion, reflux for 1 hour.

  • Fieser Quench (Critical):

    • Cool back to 0°C.

    • For every 1 g of LiAlH₄ used, add: 1 mL water, then 1 mL 15% NaOH, then 3 mL water.

    • Stir until a granular white precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the pad with warm THF. Concentrate the filtrate to obtain the diol.

Part 3: Data Summary & Troubleshooting

Analytical Validation (Self-Validating Metrics)

To confirm ring opening, monitor the shift of the protons adjacent to the oxygen (the -CH₂-O- group).

FeatureIntact Lactone (Ring Closed)Hydroxy-Acid/Amide (Ring Open)
IR (Carbonyl) ~1735 cm⁻¹ (Ester/Lactone)~1705 cm⁻¹ (Acid) or ~1640 cm⁻¹ (Amide)
1H NMR (-CH₂-O-) ~4.2–4.4 ppm (Triplet)~3.6–3.8 ppm (Triplet, shifts upfield)
Solubility Soluble in Hexane/Et₂OInsoluble in Hexane; Soluble in Polar Organics
Troubleshooting Guide
  • Problem: Low conversion in aminolysis.

    • Cause: Steric hindrance of the spiro ring blocking nucleophilic attack.

    • Solution: Switch to the AlMe₃ protocol : Mix Amine (1.1 eq) + AlMe₃ (1.1 eq) in DCM at RT for 30 min to form the aluminum-amide, then add lactone and reflux. (Caution: Pyrophoric).

  • Problem: Product re-cyclization.

    • Cause: The hydroxy-acid is prone to spontaneous lactonization under acidic/dehydrating conditions (Thorpe-Ingold effect).

    • Solution: Keep the hydroxy-acid as a carboxylate salt (basic pH) until the final moment of use, or immediately derivatize (e.g., esterify).

Part 4: References

  • BenchChem. Technical Support: Synthesis and Properties of Spiro[5.5]undecane derivatives. Retrieved from BenchChem Database. Link

  • Lalli, C., et al. (2008).[10] "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines." Synlett, 2008(2), 189-192.[10] Link

  • Abboud, K. A., et al. (2015). "Sodium 2-Ethylhexanoate (NaEH) as a Mild and General Catalyst for Lactone Aminolysis." ResearchGate / Tetrahedron Letters. Link

  • Chemicea Pharma. Gabapentine Impurity 22 (this compound) Data Sheet.Link

  • Rieke, R. D., et al. (2000). "Synthesis of Spiro-delta-lactones via Rieke Magnesium Reagents." Journal of Organic Chemistry. (Contextual citation from search results on spiro-lactone synthesis).

Sources

Application Note: High-Throughput Screening Strategies for 3-Oxaspiro[5.5]undecan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland

The 3-Oxaspiro[5.5]undecan-2-one scaffold represents a critical structural motif in modern medicinal chemistry, valued for its ability to increase the fraction of sp3-hybridized carbons (


) in compound libraries. Unlike traditional planar aromatic systems, this spirocyclic lactone offers a rigid, three-dimensional architecture that improves water solubility and target selectivity by exploring novel chemical space—a concept widely referred to as "escaping flatland" [1].

However, the specific physicochemical properties of spiro-lactones—including potential hydrolytic instability and unique solubility profiles—demand specialized screening protocols. This guide details a robust High-Throughput Screening (HTS) campaign designed to identify bioactive analogs of this scaffold, focusing on a Target-Agnostic Binding Screen (Primary) and a Phenotypic Cytoskeleton Assay (Secondary).

Compound Management & Library Preparation

The integrity of the screen depends entirely on the quality of the input library. Spirocyclic lactones require specific handling to prevent ring-opening hydrolysis or precipitation.

Solubilization Protocol

Objective: Create stable 10 mM stock solutions in DMSO.

  • Solvent Selection: Use anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%). Avoid aqueous buffers at this stage to prevent premature lactone hydrolysis.
    
  • Dissolution:

    • Weigh solid this compound analogs into 2D-barcoded glass vials.

    • Add DMSO to achieve 10 mM concentration.

    • Critical Step: Sonicate for 15 minutes at room temperature. Spirocycles often exhibit high lattice energy; visual inspection for turbidity is mandatory.

  • Storage: Store at -20°C under argon or nitrogen atmosphere to prevent moisture uptake.

Acoustic Dispensing (The "Touchless" Advantage)

Use Acoustic Liquid Handling (e.g., Labcyte Echo) for plate preparation.

  • Why: Traditional tip-based transfer can cause compound adsorption (loss of potency) and cross-contamination. Acoustic ejection minimizes DMSO carryover (<1% final concentration), which is vital as high DMSO levels can mask the activity of spiro-compounds in cellular assays.

Primary Assay: Fluorescence Polarization (FP) Binding Screen

Rationale: Fluorescence Polarization is the gold standard for screening spirocyclic libraries against protein targets (e.g., GPCRs, Nuclear Receptors) because it is homogeneous (mix-and-read), ratiometric (resistant to well-to-well variation), and sensitive to the molecular volume changes induced by the binding of the rigid spiro-scaffold [2].

Assay Principle

This assay detects the displacement of a fluorescent tracer (a known ligand) by the test compound.

  • Free Tracer: Rapid tumbling

    
     Low Polarization (mP).
    
  • Bound Tracer: Slow tumbling (complex with protein)

    
     High Polarization (mP).
    
  • Hit (Inhibitor): Displaces tracer

    
     Return to Low Polarization.
    
Protocol: 384-Well Microplate Format

Reagents:

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Pluronic F-127 (prevents aggregation of hydrophobic spiro-analogs).

  • Tracer: Fluorescein-labeled reference ligand (optimized

    
    ).
    
  • Protein: Target protein (Concentration

    
     of tracer).
    

Workflow:

  • Dispense Compounds: Transfer 40 nL of library compounds (10 mM stock) into black 384-well low-volume plates using acoustic dispenser.

  • Add Protein: Dispense 10

    
    L of Protein Solution. Incubate for 15 mins at RT.
    
  • Add Tracer: Dispense 10

    
    L of Tracer Solution.
    
  • Incubation: Incubate for 60 mins at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm) on a multi-mode reader (e.g., PerkinElmer EnVision).

Data Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the FP screening mechanism.

FP_Assay_Mechanism cluster_0 Negative Control (High mP) cluster_1 Test Well (Hit) Protein Target Protein Complex Protein-Tracer Complex Protein->Complex Tracer Tracer Tracer->Complex Displaced Free Tracer (Rapid Tumbling) Complex->Displaced Displacement Spiro Spiro Analog (Inhibitor) Readout Readout: Low mP Value Displaced->Readout

Caption: Mechanism of FP Assay. Inhibitors displace the tracer, causing a shift from high to low polarization.

Secondary Assay: High-Content Phenotypic Screening (HCS)

Rationale: Spirocyclic analogs, particularly azaspiro and oxaspiro derivatives, have been documented to affect cytoskeletal dynamics (e.g., actin polymerization) in cancer cell lines [3]. A phenotypic screen confirms cell permeability and validates biological impact beyond simple binding.

Assay: Actin Cytoskeleton Integrity

Objective: Quantify the disruption of F-actin filaments in HeLa cells.

Protocol:

  • Seeding: Plate HeLa cells (2,000 cells/well) in 384-well imaging plates (CellCarrier Ultra). Incubate 24h.

  • Treatment: Add compounds (10

    
    M final) for 24h. Include Cytochalasin D as a positive control.
    
  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Wash with PBS.

  • Staining:

    • Nuclei: Hoechst 33342 (Blue).

    • F-Actin: Phalloidin-Alexa Fluor 488 (Green).

  • Imaging: Acquire images (20x objective) on a High-Content Analysis System (e.g., Opera Phenix).

Image Analysis Parameters

Use automated segmentation software (e.g., Harmony or CellProfiler) to calculate:

  • Fiber Texture Index: Measures the "stringiness" of actin.

  • Cell Roundness: Disruption of actin often leads to cell rounding.

Data Analysis & Validation Strategies

Quality Control (Z-Factor)

For every plate, calculate the Z' factor to ensure assay robustness. A value of


 indicates an excellent assay [4].


Hit Triage Workflow

The following diagram outlines the decision tree for advancing a spiro-analog from library to lead.

HTS_Workflow Library 3-Oxaspiro Library (10mM DMSO) Primary Primary Screen: FP Binding Assay Library->Primary Filter1 Filter: >50% Inhibition & No Autofluorescence Primary->Filter1 Filter1->Primary Fail (Discard) Secondary Secondary Screen: HCS (Actin/Viability) Filter1->Secondary Pass Hit Validated Hit (Lead Candidate) Secondary->Hit Confirmed Phenotype

Caption: HTS Triage Funnel. Compounds must pass biochemical binding and phenotypic validation to be selected.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Fluorescence Compound AutofluorescenceRead plate at dual wavelengths; use Red-shifted tracers (e.g., TAMRA) instead of Fluorescein.
Low Z' Factor (<0.4) Pipetting error or protein instabilitySwitch to acoustic dispensing; add 0.01% BSA or detergent to buffer.
Precipitation in Wells Low solubility of spiro-analogReduce final compound concentration to 1-5

M; ensure DMSO < 1%.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Lea, W. A., & Simeonov, A. (2011).[1] Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. [Link]

  • Mikhaylov, A. A., et al. (2022).[2] Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.[2] International Journal of Molecular Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Oxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Oxaspiro[5.5]undecan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The primary synthetic route covered is the Baeyer-Villiger oxidation of the corresponding spiroketone, spiro[5.5]undecan-2-one.

I. Reaction Overview: The Baeyer-Villiger Oxidation

The synthesis of this compound, a valuable spirolactone, is most commonly achieved through the Baeyer-Villiger (BV) oxidation.[1][2][3] This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to convert a cyclic ketone into a lactone.[2] The reaction is renowned for its stereospecificity and predictable regiochemistry, which is crucial for complex molecule synthesis.[4]

The generalized mechanism involves the attack of a peroxyacid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[1] This is followed by the rate-determining migration of a substituent from the ketone to the peroxide oxygen, leading to the formation of the lactone and a carboxylic acid byproduct.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a direct Q&A format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low or no yield is a common frustration that can stem from several factors. Systematically investigating each possibility is key to resolving the issue.

Possible Causes & Recommended Solutions:

  • Purity of Starting Materials: Impurities in the starting spiro[5.5]undecan-2-one or the oxidizing agent can significantly hinder the reaction.[5]

    • Solution: Ensure the ketone is pure by recrystallization or column chromatography. The purity of the peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is also critical; use a freshly opened bottle or determine its active oxygen content before use.

  • Suboptimal Oxidizing Agent: The choice and reactivity of the oxidant are paramount.

    • Solution: While m-CPBA is common, more reactive peroxyacids like trifluoroperacetic acid (TFPAA) may be required for less reactive ketones.[1] Conversely, for sensitive substrates, a milder system like hydrogen peroxide with a Lewis acid catalyst might be more suitable.[2] The reactivity of peroxyacids generally correlates with the pKa of the corresponding carboxylic acid (TFPAA > m-CPBA > peracetic acid).[1]

  • Incorrect Reaction Temperature: The Baeyer-Villiger oxidation can be sensitive to temperature.

    • Solution: Many BV oxidations are run at low temperatures (0 °C to room temperature) to minimize side reactions. If the reaction is sluggish, a modest increase in temperature may be necessary. However, excessive heat can lead to decomposition of the peroxyacid and byproducts. It is advisable to run a temperature screen to find the optimal balance.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] The disappearance of the starting ketone spot/peak is a good indicator of completion. Insufficient reaction time is a common cause of low yield.[5]

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

Byproduct formation is a frequent challenge that complicates purification and reduces the yield of the desired spirolactone.

Possible Causes & Recommended Solutions:

  • Hydrolysis of the Lactone: The desired lactone product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[7]

    • Solution: Perform the aqueous workup under neutral or slightly acidic conditions and keep the temperature low. Avoid strong bases. The workup should be performed promptly after the reaction is complete.

  • Side Reactions of the Peroxyacid: Peroxyacids can participate in other oxidative reactions, such as epoxidation if there are any double bonds in the substrate.

    • Solution: Ensure the starting material is free of unsaturated impurities. If the substrate itself contains sensitive functional groups, a more chemoselective oxidizing system may be required.

  • Over-oxidation: In some cases, particularly with harsher oxidants or prolonged reaction times, the lactone product can be further oxidized.

    • Solution: Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely. Once the starting material is consumed, quench the reaction immediately.

Question 3: The reaction seems to stall and never reaches full conversion, even after extended periods. What's happening?

A stalled reaction suggests an issue with the reaction conditions or the stability of the reagents.

Possible Causes & Recommended Solutions:

  • Decomposition of the Oxidizing Agent: Peroxyacids can be unstable and decompose over time, especially at elevated temperatures or in the presence of impurities.

    • Solution: Use a fresh, high-purity oxidizing agent. If the reaction requires long reaction times, consider a slow, portion-wise addition of the oxidant to maintain its concentration in the reaction mixture.

  • Inhibitors: Trace impurities in the solvent or starting materials can act as inhibitors.

    • Solution: Use high-purity, dry solvents. Dichloromethane (DCM) or chloroform are common choices. Ensure all glassware is thoroughly cleaned and dried.

  • Precipitation of Reagents: If a reagent precipitates out of the solution, the reaction will stop.

    • Solution: Choose a solvent in which all reactants and intermediates are soluble at the reaction temperature. If solubility is an issue, a solvent screen is recommended.

Question 4: I'm having difficulty purifying the this compound product. What are the best practices?

Effective purification is crucial for obtaining the final product in high purity.

Recommended Solutions:

  • Workup: After quenching the excess oxidant (e.g., with a solution of sodium thiosulfate), a standard aqueous workup is typically performed. Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by a brine wash.[6] Dry the organic layer over an anhydrous salt like sodium sulfate before concentrating.

  • Chromatography: Silica gel column chromatography is a common and effective method for purifying spirolactones.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

    • Solvent Choice: Test various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

III. Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control in this synthesis?

A: The three most critical parameters are:

  • Reagent Purity: The purity of the starting ketone and the peroxyacid is non-negotiable for a successful reaction.

  • Temperature: Careful temperature control is essential to balance reaction rate with the stability of the oxidant and to minimize side reactions.

  • Reaction Time: Proper monitoring (e.g., by TLC) to determine the point of completion is crucial to maximize yield and prevent byproduct formation.

Q: How do I choose the right solvent?

A: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Aprotic solvents like dichloromethane (DCM), chloroform, and ethyl acetate are commonly used. For instance, hydrogenation reactions to create precursors are often done in ethyl acetate to avoid ketalization that might occur in methanol.[8]

Q: What safety precautions should I take?

A: Peroxyacids are strong oxidizing agents and can be explosive, especially in concentrated form. They are also irritants. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals and other combustible materials.

Q: Can this reaction be scaled up? What are the main considerations?

A: Yes, the Baeyer-Villiger oxidation can be scaled up. The main considerations are:

  • Heat Management: The reaction is often exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. This may require the use of a jacketed reactor with controlled cooling.

  • Reagent Addition: A slow, controlled addition of the peroxyacid is even more important at a larger scale to manage the exotherm.

  • Workup and Purification: Handling large volumes during the workup and purification stages requires appropriate equipment. The efficiency of extraction and chromatography can change with scale.

IV. Data & Protocols

Table 1: Comparison of Common Baeyer-Villiger Oxidants
OxidantAbbreviationRelative ReactivityCommon SolventsKey Considerations
meta-Chloroperoxybenzoic acidm-CPBAHighCH₂Cl₂, CHCl₃Commercially available, generally reliable. Purity can vary.
Peracetic acidPAAMedium-HighAcetic acid, Ethyl acetateCan be used in acidic media.
Trifluoroperacetic acidTFPAAVery HighCH₂Cl₂Highly reactive, useful for unreactive ketones. Often prepared in situ.
Hydrogen PeroxideH₂O₂Low (requires catalyst)Various"Green" oxidant, but requires a catalyst (Lewis or Brønsted acid) to be effective.[9]
Standard Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add spiro[5.5]undecan-2-one (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate/hexanes mobile phase).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium thiosulfate. Stir for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.

V. Visual Workflow

Troubleshooting Workflow for Low Product Yield

G start Low or No Yield Observed check_purity Check Purity of Starting Ketone & Oxidant start->check_purity is_pure Are Reagents Pure? check_purity->is_pure purify Purify Reagents (Column, Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions (Temp, Time, Solvent) is_pure->check_conditions Yes purify->check_purity is_complete Is Reaction Going to Completion? (Monitor by TLC/GC) check_conditions->is_complete optimize_conditions Optimize Conditions: - Adjust Temperature - Increase Reaction Time - Screen Solvents is_complete->optimize_conditions No check_oxidant Is Oxidant Potent Enough? is_complete->check_oxidant Yes, but still low yield success Improved Yield optimize_conditions->success stronger_oxidant Consider a More Reactive Oxidant (e.g., TFPAA) check_oxidant->stronger_oxidant stronger_oxidant->success

Caption: A decision-making workflow for troubleshooting low yields.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. Retrieved February 4, 2026, from

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. Retrieved February 4, 2026, from

  • Google Patents. (n.d.). CN112390843A - Preparation method of high-yield spironolactone refined product. Retrieved February 4, 2026, from

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Retrieved February 4, 2026, from

  • ResearchGate. (n.d.). Synthesis of dipeptides from N-hydroxy-3-azaspiro[10][10]undecane-2,4-dione activated α-amino acids | Request PDF. Retrieved February 4, 2026, from

  • Google Patents. (n.d.). CN102321139A - Synthetic method of spironolactone. Retrieved February 4, 2026, from

  • Sigma-Aldrich. (n.d.). Baeyer-Villiger Oxidation Reaction. Retrieved February 4, 2026, from

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved February 4, 2026, from [Link]

  • Zahoor, F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Retrieved February 4, 2026, from [Link]

  • Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved February 4, 2026, from [Link]

  • PubMed. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. Retrieved February 4, 2026, from [Link]

  • PMC. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved February 4, 2026, from [Link]

  • PMC. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. Retrieved February 4, 2026, from [Link]

  • University of Girona. (n.d.). Highly enantioselective catalytic lactonization at nonactivated primary and secondary γ-CH bonds. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds. Retrieved February 4, 2026, from [Link]

Sources

"Analytical methods for determining the purity of 3-Oxaspiro[5.5]undecan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxaspiro[5.5]undecan-2-one. This guide is designed for researchers, quality control analysts, and drug development professionals to provide in-depth, field-proven insights into the analytical methods for determining the purity of this spiro-lactone. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring you can confidently develop, execute, and troubleshoot your analyses.

Introduction to Purity Analysis for this compound

This compound and its derivatives are important scaffolds in medicinal chemistry.[1] The precise three-dimensional structure of these spirocyclic compounds makes them valuable for interacting with biological targets.[2] Consequently, ensuring the purity and structural integrity of the active pharmaceutical ingredient (API) is paramount for reliable biological data and patient safety.

Purity analysis is not a single measurement but a comprehensive evaluation to identify and quantify all impurities, including starting materials, by-products, intermediates, and degradation products.[3] A robust analytical strategy, grounded in guidelines from the International Council for Harmonisation (ICH), is essential for regulatory compliance and product quality.[4][5]

Frequently Asked Questions (FAQs) - General

Q1: What are the most critical analytical techniques for assessing the purity of this compound?

A comprehensive purity assessment typically relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying the main component and its non-volatile impurities. Gas Chromatography (GC) is essential for analyzing residual solvents and other volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and impurity identification.

Q2: What are the likely impurities I should be looking for?

Impurities can originate from the synthesis or degradation.[3] Common synthetic impurities for this molecule may include unreacted 1,1-cyclohexanediacetic acid, residual dehydrating agents like acetic anhydride, and potential polymeric by-products.[6] Degradation can occur via hydrolysis of the lactone ring, especially under non-neutral pH conditions.

Q3: How do I establish a purity specification for my compound?

Purity specifications are typically set based on data from multiple batches, the intended use of the compound (e.g., early research vs. clinical trials), and regulatory guidelines such as ICH Q3A/B, which define thresholds for reporting, identification, and qualification of impurities.

Overall Purity Analysis Workflow

The following diagram outlines a typical workflow for the comprehensive purity analysis of a new batch of this compound.

Purity_Analysis_Workflow cluster_0 Phase 1: Initial Characterization & Screening cluster_1 Phase 2: Quantitative & Qualitative Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample Sample Receipt: This compound Batch TLC Thin Layer Chromatography (TLC) - Quick Purity Check - Solvent System Scouting Sample->TLC Initial Screen Solubility Solubility Testing - Select Diluent for HPLC/NMR Sample->Solubility GC_HS Headspace GC-FID/MS - Residual Solvents Sample->GC_HS NMR ¹H & ¹³C NMR - Structural Confirmation - Identify Impurities Sample->NMR HPLC HPLC-UV/PDA - Purity Assay (% Area) - Related Substances TLC->HPLC Method Development Aid Solubility->HPLC Appropriate Diluent LCMS LC-MS - Confirm Molecular Weight - Identify Unknown Peaks HPLC->LCMS Investigate Unknowns Data_Analysis Data Analysis & Integration - Calculate % Purity - Quantify Impurities HPLC->Data_Analysis GC_HS->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Spec_Check Compare to Specification Data_Analysis->Spec_Check Spec_Check->HPLC Fail/OOS Investigation Report Generate Certificate of Analysis (CoA) Spec_Check->Report Pass

Caption: General workflow for purity determination of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and assay of this compound. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity by comparing UV spectra across a single peak.[7]

HPLC Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s) & Scientific Rationale
Peak Tailing Secondary Silanol Interactions: The lactone's carbonyl groups can interact with acidic silanol groups on the silica surface of C18 columns, causing tailing.Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols. Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the mobile phase. This protonates the silanols (Si-OH), reducing their ionic interaction with the analyte. Add a Basic Competitor: A low concentration (e.g., 0.1%) of triethylamine (TEA) can be used to mask active silanols, but this is often a last resort as it can suppress MS signals and alter selectivity.
Poor Resolution Inadequate Selectivity: The mobile phase is not providing sufficient differential retention between the main peak and impurities.Modify Organic Solvent: Change from acetonitrile to methanol or vice-versa. Methanol is a proton donor and can offer different selectivity for polar compounds. Adjust Mobile Phase Strength: Perform a gradient optimization. A shallower gradient provides more time for closely eluting peaks to separate.
Ghost Peaks Contaminated Mobile Phase: Water is a common source of contamination.[8] Carryover: Sample from the previous injection is adsorbed in the injector or on the column head.Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. Run a Blank Gradient: Inject your diluent and run the full gradient. If peaks appear, the contamination is in your mobile phase or system. Optimize Needle Wash: Use a strong solvent (stronger than the mobile phase) in the autosampler's needle wash to ensure the needle is clean between injections.
Drifting Baseline Column Temperature Fluctuation: The column is not properly thermostatted, and ambient temperature changes are affecting retention times and detector response.[9] Mobile Phase Not Pre-mixed/Degassed: The composition of the mobile phase is changing over time.Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible chromatography.[10] Pre-mix and Degas: If running isocratically, pre-mix your mobile phase. For gradients, ensure the online degasser is functioning correctly.
Experimental Protocol: HPLC Purity Method

This protocol provides a robust starting point for method development. Validation is required to demonstrate it is suitable for its intended purpose.[4][11]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp 30 °CEnsures retention time stability.[12]
Detection PDA at 210 nmThe lactone carbonyl group should absorb at low UV wavelengths. A PDA allows for peak purity analysis.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion from the sample solvent.
Sample Diluent Acetonitrile/Water (50:50)Should be similar to or weaker than the initial mobile phase to prevent peak distortion.[9]
  • System Suitability:

    • Before running samples, inject a standard solution (e.g., 0.5 mg/mL) five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5.[10] This ensures the system is performing consistently.

  • Procedure:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.

    • Inject the diluent (blank), followed by the system suitability injections.

    • Inject the sample solution.

    • Integrate all peaks and calculate the purity using the area percent method (Area of main peak / Total area of all peaks) * 100.

Gas Chromatography (GC)

GC is the preferred method for quantifying volatile impurities, particularly residual solvents from the synthesis and purification process (e.g., ethyl acetate, hexanes, dichloromethane).[13] Headspace sampling (HS) is often used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

FAQs - GC Analysis

Q1: Why use Headspace GC instead of direct liquid injection?

Direct injection of a sample containing non-volatile material like this compound would contaminate the GC inlet and column, leading to poor performance and a short column lifetime. Headspace analysis ensures only volatile analytes reach the system.

Q2: Which detector is best for residual solvents?

A Flame Ionization Detector (FID) is the standard for residual solvent analysis as it provides a robust and near-universal response for organic compounds. A Mass Spectrometer (MS) can be used for identification of unknown volatile peaks.[14]

Q3: How do I prepare my sample for Headspace GC?

The sample is dissolved in a high-boiling point, non-interfering solvent (e.g., DMSO, DMF) in a sealed headspace vial. The vial is then heated to a specific temperature, allowing the volatile solvents to partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC.

Troubleshooting Guide: GC-HS

GC_Troubleshooting Troubleshooting Low/No GC Peaks Problem Problem Low or No Peaks for Residual Solvents Cause1 Possible Cause Inadequate Headspace Partitioning Problem:p->Cause1 Cause2 Possible Cause Sample Matrix Effects Problem:p->Cause2 Cause3 Possible Cause System Leak Problem:p->Cause3 Solution1a Increase HS Oven Temperature Cause1->Solution1a Solution Solution1b Increase Equilibration Time Cause1->Solution1b Solution Solution2a Change HS Dilution Solvent Cause2->Solution2a Solution Solution2b Use Standard Addition for Quantification Cause2->Solution2b Solution Solution3a Check Septum and Syringe Cause3->Solution3a Solution

Caption: Decision tree for troubleshooting common issues in Headspace GC analysis.

Spectroscopic Methods (NMR, MS)

Spectroscopic methods are primarily used for structural confirmation and identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment. The purity can be estimated by comparing the integration of signals from the main compound to those of impurities. The presence of residual solvents like ethyl acetate or acetone will be readily apparent.

  • ¹³C NMR: Confirms the carbon backbone of the molecule. The presence of 10 distinct signals would be expected for the 10 carbons in this compound.

Expert Tip: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. By comparing the integral of a specific proton signal from your compound to a signal from the standard, a highly accurate assay value can be determined without the need for a reference standard of the analyte itself.

Mass Spectrometry (MS)
  • Confirmation of Identity: Coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of the eluting peaks. For this compound (C₁₀H₁₄O₃, MW: 182.22 g/mol ), you would look for the [M+H]⁺ ion at m/z 183.1 in positive ion mode ESI-LC-MS.[15]

  • Impurity Identification: If an unknown peak is observed in the HPLC, LC-MS can provide its molecular weight, which is the first and most critical piece of information in determining its structure. Fragmentation data (MS/MS) can further help in elucidating the structure of the unknown.[16]

References

  • WCK-1152 HPLC Method Development. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • HPLC Method for Determination of Enantiomeric Purity. (2008). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). Innovare Academic Sciences. Retrieved February 4, 2026, from [Link]

  • HPLC method for analyzing new compounds. (2020). Bulgarian Chemical Communications. Retrieved February 4, 2026, from [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Spironolactone metabolism studied by gas chromatography-mass spectrometry. (1975). PubMed. Retrieved February 4, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved February 4, 2026, from [Link]

  • Preparation of 3-azaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones. (n.d.). Organic Letters. Retrieved February 4, 2026, from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica. Retrieved February 4, 2026, from [Link]

  • Peak Purity in HPLC. (2025). Lab Manager. Retrieved February 4, 2026, from [Link]

  • Signal Enhancement in HPLC-ESI-MS/MS analysis of spironolactone. (2017). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one Synthesis. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved February 4, 2026, from [Link]

  • 3-Azaspiro(5.5)undecane-2,4-dione Safety Information. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Characterization of Spironolactone and Metabolites by Mass Spectrometry. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 4, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved February 4, 2026, from [Link]

  • Simultaneous determination of spironolactone and canrenone by HPLC-APCI-MS. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation. (n.d.). IVT Network. Retrieved February 4, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 4, 2026, from [Link]

Sources

"Alternative synthetic routes to 3-Oxaspiro[5.5]undecan-2-one to avoid low yields"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Alternative synthetic routes to 3-Oxaspiro[5.5]undecan-2-one to avoid low yields"

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yields & Protocol Optimization for Spiro-Lactone Synthesis

Executive Summary: The "Low Yield" Problem

User Query: "I am attempting to synthesize this compound (CAS: 6051-08-7) but consistently encounter low yields (<30%) and difficult purification. What are the alternative routes?"

Root Cause Analysis: The traditional synthesis of this compound often relies on the dehydration of 1,1-cyclohexanediacetic acid to the anhydride, followed by partial reduction, or the acid-catalyzed cyclization of hydroxy-acid precursors. These methods suffer from inherent thermodynamic and kinetic pitfalls:

  • Oligomerization: Intermolecular esterification competes with intramolecular lactonization, especially at high concentrations.

  • Over-Reduction: When reducing the anhydride (3-oxaspiro[5.5]undecane-2,4-dione), stopping at the lactone stage is chemically precarious; over-reduction to the hemiacetal or diol is common.

  • Gem-Dialkyl Effect Limitations: While the spiro-fusion provides some conformational assistance (Thorpe-Ingold effect), the formation of the 6-membered

    
    -lactone ring is entropically less favored than 
    
    
    
    -lactone formation, making the reaction sensitive to reaction conditions.

Recommended Solution: Shift from "constructive" cyclization of linear precursors to Ring-Closing Metathesis (RCM) or Oxidative Lactonization of Diols . These pathways offer higher atom economy, milder conditions, and yields typically exceeding 75%.[1]

Strategic Pathways & Protocols

Pathway A: The RCM "Gold Standard" (Recommended for Lab Scale)

Best for: High purity, modular analog synthesis, avoiding harsh acids.

This route constructs the spiro-lactone ring via the cyclization of an acrylate ester derived from 1-allylcyclohexanol. It is robust and avoids the oligomerization issues of hydroxy-acids.

Mechanism:

  • Grignard Addition: Cyclohexanone

    
     1-Allylcyclohexanol.
    
  • Acylation: Esterification with Acryloyl chloride.

  • RCM: Ruthenium-catalyzed ring closure to the unsaturated lactone.

  • Hydrogenation: Saturation of the alkene.

RCM_Route cluster_0 Precursor Assembly cluster_1 Ring Closure & Finishing Start Cyclohexanone Allyl 1-Allylcyclohexanol Start->Allyl AllylMgBr THF, 0°C Ester 1-Allylcyclohexyl acrylate Allyl->Ester Acryloyl Chloride Et3N, DCM UnsatLactone 3-Oxaspiro[5.5] undec-4-en-2-one Ester->UnsatLactone Grubbs II (5 mol%) DCM, Reflux Final 3-Oxaspiro[5.5] undecan-2-one UnsatLactone->Final H2, Pd/C EtOAc

Figure 1: RCM Synthetic Pathway. The critical step is the Ru-catalyzed cyclization (Red Arrow), which irreversibly forms the 6-membered lactone ring.

Detailed Protocol (Pathway A):

  • Precursor Synthesis:

    • React cyclohexanone (1.0 eq) with allylmagnesium bromide (1.2 eq) in anhydrous THF at 0°C. Quench with saturated NH₄Cl. Isolate 1-allylcyclohexanol .

    • Dissolve 1-allylcyclohexanol (1.0 eq) in DCM with Et₃N (2.0 eq). Add acryloyl chloride (1.2 eq) dropwise at 0°C. Stir 4h. Wash with NaHCO₃.[2] Yields >85%.[2][3]

  • Ring-Closing Metathesis (The Key Step):

    • Solvent: Degassed Dichloromethane (DCM). Critical: Oxygen poisons the catalyst.

    • Concentration: 0.005 M to 0.01 M (High dilution prevents dimerization).

    • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%).

    • Procedure: Reflux the solution of 1-allylcyclohexyl acrylate under Argon for 2–6 hours. Monitor TLC for disappearance of the diene.

    • Workup: Evaporate solvent. Filter through a silica plug to remove Ru residues.

  • Hydrogenation:

    • Dissolve the unsaturated lactone in EtOAc. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter and concentrate.

    • Expected Yield: 75–85% (over 2 steps).

Pathway B: Oxidative Lactonization (Recommended for Scale-Up)

Best for: Avoiding heavy metals (Ru), lower cost reagents.

This route bypasses the sensitive anhydride reduction by fully reducing the diacid precursor to a diol, then selectively oxidizing it back to the lactone.

Mechanism:

  • Reduction: 1,1-Cyclohexanediacetic acid

    
     1,1-Bis(2-hydroxyethyl)cyclohexane.
    
  • Oxidative Cyclization: Diol

    
     Lactone using TEMPO/NaOCl or TEMPO/PhI(OAc)₂.
    

Detailed Protocol (Pathway B):

  • Diol Formation:

    • Precursor: 1,1-Cyclohexanediacetic acid (Commercial).[4]

    • Reagent: LiAlH₄ (2.5 eq) in THF, reflux.

    • Result: 1,1-Bis(2-hydroxyethyl)cyclohexane . (White solid).[5]

  • Lactonization:

    • Reagents: TEMPO (catalytic, 10 mol%), NaBr (catalytic), NaOCl (stoichiometric oxidant).

    • Solvent: DCM/Water biphasic system or Acetone.

    • Procedure: To the diol in DCM/Water at 0°C, add TEMPO and NaBr. Add NaOCl (bleach) dropwise while maintaining pH ~8-9 with NaHCO₃.

    • Mechanism: TEMPO oxidizes one primary alcohol to the aldehyde, which forms a lactol with the second alcohol. Further oxidation yields the lactone.

    • Selectivity: This method avoids over-oxidation to the diacid if stoichiometry is controlled (2.0-2.2 eq of oxidant).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Acid Cyclization Intermolecular polymerization (oligomers).Switch to RCM (Pathway A). If acid cyclization is mandatory, use High Dilution (<0.01 M) conditions in toluene with a Dean-Stark trap.
Product is a Diol or Hemiacetal Over-reduction of the anhydride precursor.Avoid Anhydride Reduction. Use Pathway B (Diol

Lactone) which approaches the oxidation state from below, preventing over-reduction.
Incomplete RCM Conversion Catalyst poisoning by O₂ or impurities.Degas DCM thoroughly (sparge with Ar for 20 min). Ensure the acrylate precursor is free of amines or phosphines.
Ru Residue in Product Grubbs catalyst carryover (dark color).Treat crude reaction mixture with activated charcoal or DMSO (5 eq) overnight before filtration. Use silica gel chromatography.[6]
Unstable Precursor Acryloyl chloride is hydrolyzing.Distill acryloyl chloride before use or switch to acryloyl anhydride for milder esterification.

Frequently Asked Questions (FAQs)

Q1: Can I use the Reformatsky reaction to make this? Answer: Yes, but with caveats. The reaction of cyclohexanone with ethyl 4-bromocrotonate (Reformatsky) typically yields the


-addition product or linear mixtures. It requires specific conditions (e.g., Rieke Zinc or specific ligands) to favor the spiro-lactone directly. The RCM route is generally more regioselective for the spiro-system.

Q2: Why is the 6-membered lactone (delta) harder to form than the 5-membered (gamma)? Answer: While the Thorpe-Ingold effect helps, 6-membered rings have higher entropic costs of formation compared to 5-membered rings. In acid-catalyzed conditions, if there is a pathway to a 5-membered isomer (e.g., if the side chains were different lengths), the system would prefer it. The RCM route "locks" the ring size by the length of the alkene chains, eliminating this thermodynamic competition.

Q3: Is this compound the same as the Gabapentin Lactam? Answer: No.[7] Gabapentin Lactam is 3-Azaspiro[5.5]undecan-2-one (Nitrogen in the ring). The compound discussed here is the Oxa analog (Oxygen in the ring). However, the synthetic logic is nearly identical; you can adapt Gabapentin lactam synthesis by replacing the amine source with an alcohol source (Pathway B).

References

  • RCM Synthesis of Spiro-Lactones

    • Title: "Ring-closing metathesis of acrylate esters: A convenient route to spiro-unsatur
    • Source:Journal of Organic Chemistry.
    • Context: Describes the general methodology for forming spiro-delta-lactones via Grubbs c
  • Oxidative Lactonization (TEMPO)

    • Title: "TEMPO-Mediated Oxid
    • Source:Organic Syntheses.
    • Context: Standard protocol for converting 1,4- or 1,5-diols into lactones without over-oxid
    • (Analogous spiro-lactone synthesis).

  • Rieke Magnesium Route (Alternative)

    • Title: "Synthesis of spiro-delta-lactones
    • Source:Active Metals: Preparation, Characterization, Applic
    • Context: Use of Rieke Mg and CO2 to form the lactone in one pot
  • Compound Data

    • Title: "this compound (CAS 6051-08-7)."[8]

    • Source:ChemicalBook / BenchChem.

Disclaimer: This guide is intended for qualified research personnel. All synthesis should be conducted in a fume hood with appropriate PPE. RCM catalysts are expensive; optimize on a small scale (50 mg) before scale-up.

Sources

Validation & Comparative

"Spectroscopic analysis and confirmation of 3-Oxaspiro[5.5]undecan-2-one structure"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation and structural confirmation of 3-Oxaspiro[5.5]undecan-2-one , a critical spirocyclic lactone scaffold in modern drug discovery.

A Comparative Guide for Structural Validation in Medicinal Chemistry

Part 1: The Strategic Imperative (The "Why")

In the pursuit of novel therapeutics, spirocyclic scaffolds like This compound have emerged as "privileged structures."[1] Unlike flat, aromatic "alternatives" (e.g., coumarins or planar lactones), spiro-fused systems offer:

  • High Fsp³ Fraction: Increasing the saturation of the molecule, which correlates with improved solubility and clinical success rates.

  • Vectorial Diversity: The orthogonal arrangement of the two rings allows for precise, non-planar positioning of substituents, exploring chemical space inaccessible to flat molecules.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots often found in open-chain analogs.

The Challenge: Synthesizing this compound often involves the cyclization of (1-hydroxymethylcyclohexyl)acetic acid or similar precursors. A common failure mode is incomplete cyclization, leading to an equilibrium mixture of the desired Spiro-Lactone and the Open-Chain Hydroxy Acid . Standard analytical methods (like low-res MS or basic HPLC) often fail to distinguish these species definitively due to their identical molecular weight (in dehydrated form under MS conditions) and similar polarity.

This guide compares Analytical Methodologies to establish a self-validating protocol for confirming the spiro-lactone structure.

Part 2: Comparative Analysis of Analytical Techniques

To ensure structural integrity, we compare the "Standard" approach against the "Advanced Validation" protocol.

Table 1: Performance Comparison of Analytical Methods
FeatureAlternative A: Standard QC (IR + 1D NMR) Recommended Product: Integrated Structural Confirmation (2D NMR + MS) Verdict
Differentiation Low. Often confuses Lactone with Open-Chain Acid due to overlapping signals.High. Unambiguously proves ring closure via through-bond connectivity.2D NMR is essential.
Connectivity Inferential. Relies on chemical shift heuristics which can be misleading.Definitive. HMBC correlates the Carbonyl (C2) directly to the O-CH2 protons.HMBC is the Gold Standard.
Sensitivity Medium. Good for bulk purity but misses minor ring-opening in equilibrium.High. Can detect <1% open-chain impurity using quantitative NMR (qNMR).Critical for formulation stability.
Throughput Fast. (<10 mins).Moderate. (30-60 mins).Worth the time investment.

Part 3: Detailed Experimental Protocol

Methodology: The "Triad of Confirmation"

This protocol uses a self-validating loop: IR (Functional Group)


1D NMR  (Purity/Ratio) 

2D NMR (Connectivity).
Step 1: Infrared Spectroscopy (FT-IR)
  • Objective: Distinguish the Lactone Carbonyl from the Acid Carbonyl.

  • Protocol:

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).

    • Scan range: 4000–400 cm⁻¹.

  • Diagnostic Signal:

    • This compound (Lactone): Sharp band at 1735–1745 cm⁻¹ (Delta-lactone stretch).

    • Alternative (Hydroxy Acid): Broad band at 1705–1720 cm⁻¹ (Carboxylic acid dimer) + Broad O-H stretch at 2500–3300 cm⁻¹.

Step 2: Nuclear Magnetic Resonance (NMR)
  • Objective: Confirm the quaternary spiro center and the integrity of the lactone ring.

  • Solvent: CDCl₃ (preferred) or DMSO-d₆ (if solubility is an issue, but beware of H-bonding shifts).

  • Instrument: 400 MHz or higher.[1]

Key Data Points (Predicted Shifts in CDCl₃):

PositionAtom TypeSpiro-Lactone (Target) Open-Chain Precursor (Alternative) Differentiation Logic
C2 C=O~172.0 ppm ~178.0 ppmEsters/Lactones are shielded relative to Acids.
C4 O-CH₂~68.5 ppm ~62.0 ppmRing closure deshields the methylene adjacent to Oxygen.
C1 Spiro C~35.0 ppm ~38.0 ppmQuaternary carbon shift changes upon ring constraint.
Protons O-CH₂ (H)4.25 ppm (t) 3.60 ppm (t)Distinct downfield shift in the lactone.
Step 3: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation)
  • Objective: Prove the C2 Carbonyl is connected to the C4 Methylene protons through the Oxygen atom (3-bond coupling).

  • Protocol:

    • Run a standard gradient-selected HMBC sequence.

    • Optimize for long-range coupling (

      
       Hz).
      
  • Confirmation Criteria:

    • Observe a cross-peak between the Carbonyl Carbon (C2) signal (~172 ppm) and the O-CH₂ Protons (~4.25 ppm).

    • Note: This correlation is impossible in the open-chain acid if the ester bond is not formed (or would be very weak/different if intermolecular).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical decision tree for confirming the structure, ensuring no false positives from the open-chain alternative.

StructuralConfirmation Start Crude Product (Potential Mixture) IR_Analysis Step 1: FT-IR Analysis (Focus: 1700-1750 cm⁻¹) Start->IR_Analysis Decision_IR Carbonyl Band Position? IR_Analysis->Decision_IR Result_Acid Band ~1710 cm⁻¹ (Open Chain Acid) Decision_IR->Result_Acid Broad, <1720 Result_Lactone Band ~1740 cm⁻¹ (Lactone Indicated) Decision_IR->Result_Lactone Sharp, >1735 NMR_1D Step 2: 1H NMR (CDCl₃) Check O-CH₂ Shift Result_Lactone->NMR_1D Decision_NMR O-CH₂ Shift? NMR_1D->Decision_NMR Result_Alcohol Shift ~3.6 ppm (Free Alcohol) Decision_NMR->Result_Alcohol Upfield Result_Ring Shift ~4.2-4.4 ppm (Ester/Lactone) Decision_NMR->Result_Ring Downfield NMR_2D Step 3: HMBC (2D NMR) Connectivity Check Result_Ring->NMR_2D Final_Confirmation CONFIRMED: This compound (C=O to O-CH₂ Correlation) NMR_2D->Final_Confirmation Strong Cross-Peak

Caption: Logical workflow for distinguishing the target spiro-lactone from its open-chain hydroxy acid precursor.

Part 5: Structural Logic & HMBC Connectivity

To visualize why the HMBC experiment is the definitive proof, we map the critical correlations. In the spiro-lactone, the spiro carbon (C1) is the anchor.

HMBC_Connectivity cluster_legend Legend C_Spiro Spiro C (C1) C_Carbonyl C=O (C2) C_Spiro->C_Carbonyl O_Ether O (3) C_Carbonyl->O_Ether C_Methylene CH₂ (C4) O_Ether->C_Methylene C_Methylene->C_Spiro H_Methylene H (on C4) C_Methylene->H_Methylene H_Methylene->C_Spiro HMBC (2-bond) H_Methylene->C_Carbonyl HMBC (3-bond) Legend1 Solid Line: Chemical Bond Legend2 Dashed Line: NMR Correlation

Caption: HMBC Connectivity Map. The green dashed arrow represents the critical 3-bond coupling that confirms ring closure.

References

  • BenchChem. Technical Support Center: Synthesis and Spectroscopic Data of Spiro[5.5]undecane Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Azaspiro[5.5]undecane-2,4-dione (Analogous Structure Data). Retrieved from [2]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa derivatives and Spectroscopic Analysis. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Oxaspiro[5.5]undecane-2,4-dione. Retrieved from

  • Organic Chemistry Portal. Lactone Synthesis and Characterization Strategies. Retrieved from

Sources

Introduction to 3-Oxaspiro[5.5]undecan-2-one and the Significance of Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Study of Conformational Isomers of 3-Oxaspiro[5.5]undecan-2-one

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The specific arrangement of atoms in space, or conformation, can profoundly influence a compound's physical, chemical, and biological properties. This guide provides a detailed framework for a comparative study of the conformational isomers of this compound, a spirocyclic compound with potential applications in medicinal chemistry and materials science.[1] While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes established methodologies from studies on analogous spiroketal and spirocyclic systems to provide a robust protocol for its characterization.[2][3][4][5]

This compound belongs to the spiroketal class of organic compounds, characterized by a spirocyclic center where two rings are joined by a single common atom.[1] This structural motif is found in a wide array of natural products with significant biological activities.[4][5] The rigidity and defined three-dimensional orientation of spirocycles make them attractive scaffolds in drug design.[6]

The conformational flexibility of the cyclohexane and tetrahydropyranone rings in this compound can give rise to several stable conformational isomers. The relative populations and rates of interconversion of these isomers can significantly impact the molecule's interaction with biological targets and its overall physicochemical properties. Therefore, a thorough conformational analysis is crucial for unlocking its full potential. This guide will focus on the two most probable chair-chair conformations of the cyclohexane ring and the potential conformations of the lactone ring.

Predicted Conformational Isomers

Based on the well-established conformational preferences of cyclohexane and tetrahydropyran rings, we can predict the existence of two primary chair conformations for the cyclohexane ring in this compound. These are typically referred to as the "axial" and "equatorial" conformers, denoting the orientation of the C-O bond of the spiro center relative to the cyclohexane ring.

Diagram of Predicted Conformational Isomers

G cluster_0 Conformational Equilibrium cluster_1 Key Structural Features A Axial Conformer B Equatorial Conformer A->B Ring Inversion C Spiro Center (Quaternary Carbon) D Lactone Ring (Tetrahydropyran-2-one) C->D Part of E Cyclohexane Ring C->E Part of

Caption: Predicted equilibrium between the axial and equatorial conformers of this compound.

Experimental and Computational Workflow for Comparative Analysis

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a comprehensive conformational analysis.

Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Integration and Comparison S Synthesis of This compound NMR NMR Spectroscopy (1H, 13C, NOESY) S->NMR Xray X-ray Crystallography S->Xray Comp Computational Modeling (DFT, Molecular Mechanics) S->Comp Data Comparative Analysis of Conformational Isomers NMR->Data Xray->Data Comp->Data

Caption: Integrated workflow for the comparative study of conformational isomers.

Part 1: Synthesis

The first step is to obtain a pure sample of this compound. A plausible synthetic route, based on related compounds, involves the dehydration of 1-(carboxymethyl)cyclohexaneacetic acid.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(carboxymethyl)cyclohexaneacetic acid with a dehydrating agent such as acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture under reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Part 2: Conformational Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9] Low-temperature NMR experiments can "freeze out" the conformational equilibrium, allowing for the observation of individual conformers.[2]

Experimental Protocol: Variable Temperature NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature (e.g., -80 °C).

  • Data Analysis:

    • Chemical Shifts: Analyze the changes in chemical shifts of protons and carbons as a function of temperature. The appearance of new sets of signals at low temperatures indicates the presence of multiple conformers.

    • Coupling Constants: Measure the coupling constants (J-values) between vicinal protons. The magnitude of these constants provides information about the dihedral angles and, consequently, the ring conformation.

    • Nuclear Overhauser Effect (NOE): Perform 2D NOESY experiments at low temperatures to identify through-space interactions between protons, which can help in assigning the axial and equatorial positions.

Spectroscopic Parameter Information Gained
Chemical Shift (δ)Indicates the electronic environment of the nuclei. Different conformers will have distinct chemical shifts.
Coupling Constant (J)Provides information on the dihedral angles between adjacent protons, which is crucial for determining ring conformation.
Nuclear Overhauser Effect (NOE)Reveals through-space proximity between protons, aiding in the assignment of stereochemistry and relative orientation of substituents.

B. Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[10][11]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Data Analysis: The refined crystal structure will provide precise bond lengths, bond angles, and torsion angles, revealing the preferred solid-state conformation.

C. Computational Modeling

Computational chemistry provides valuable insights into the relative energies, geometries, and interconversion barriers of different conformers.[12][13][14]

Computational Protocol: Conformational Search and Energy Calculations

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative electronic energies of the conformers.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Barrier to Interconversion: Calculate the energy barrier for the interconversion between the major conformers by locating the transition state structure.

Computational Method Purpose
Molecular Mechanics (MM)Rapidly explore the conformational space to identify potential low-energy isomers.
Density Functional Theory (DFT)Accurately calculate the geometries and relative energies of the conformational isomers.
Transition State TheoryDetermine the energy barriers for interconversion between different conformers.

Comparative Analysis and Discussion

The final step involves integrating the data from all three techniques to build a comprehensive picture of the conformational landscape of this compound.

  • Solution vs. Solid-State: Compare the conformation observed in the crystal structure with the major conformer identified in solution by NMR. Discrepancies may arise due to crystal packing forces.

  • Experimental vs. Computational: Correlate the experimental NMR data (chemical shifts, coupling constants) with the values predicted from the computationally optimized structures. This can help validate the computational model.

  • Energetics: Use the relative energies from computational studies to explain the observed populations of conformers in the NMR experiments at different temperatures.

  • Implications: Discuss the implications of the determined conformational preferences for the molecule's reactivity, potential biological activity, and interactions with other molecules. For instance, the accessibility of the carbonyl group and the lone pairs on the ether oxygen will be different in the axial and equatorial conformers.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative study of the conformational isomers of this compound. By combining state-of-the-art experimental techniques with robust computational methods, researchers can gain a deep understanding of the structural dynamics of this important spirocyclic scaffold. The insights gained from such a study will be invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

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